molecular formula C11H16OS B8361143 1-(4-Isobutyl-3-methyl-thiophen-2-yl)ethanone

1-(4-Isobutyl-3-methyl-thiophen-2-yl)ethanone

Cat. No. B8361143
M. Wt: 196.31 g/mol
InChI Key: XAHVNSLQCRVJNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08003800B2

Procedure details

To a solution of 4-isobutyl-3-methyl-thiophene-2-carboxylic acid (2.44 g, 12.3 mmol) in diethyl ether (50 mL), a solution of methyllithium (23.1 mL, 1.6 M solution in diethyl ether) is slowly added at 20-23° C. The resulting suspension is stirred at rt for 30 min before another portion of methyllithium (2.3 mL) is added. Stirring is continued for further 30 min before the mixture is poured into vigorously stirred 1 N. aq. NH4Cl (400 mL). The organic phase is separated and the aq. phase is extracted again with diethyl ether. The combined organic extracts are dried over Na2SO4, filtered and evaporated to leave 1-(4-isobutyl-3-methyl-thiophen-2-yl)ethanone (2.34 g) as pale yellow oil; LC-MS: tR=1.03 min, [M+1]=197.20; 1H NMR (CDCl3): δ7.08 (s, 1H), 2.52 (s, 3H), 2.46 (s, 3H), 2.42 (d, J=7.0 Hz, 2H), 1.82 (m, J=7.0 Hz, 1H), 0.92 (d, J=6.4 Hz, 6H).
Name
4-isobutyl-3-methyl-thiophene-2-carboxylic acid
Quantity
2.44 g
Type
reactant
Reaction Step One
Quantity
23.1 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.3 mL
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([C:5]1[C:6]([CH3:13])=[C:7]([C:10]([OH:12])=O)[S:8][CH:9]=1)[CH:2]([CH3:4])[CH3:3].[CH3:14][Li].[NH4+].[Cl-]>C(OCC)C>[CH2:1]([C:5]1[C:6]([CH3:13])=[C:7]([C:10](=[O:12])[CH3:14])[S:8][CH:9]=1)[CH:2]([CH3:3])[CH3:4] |f:2.3|

Inputs

Step One
Name
4-isobutyl-3-methyl-thiophene-2-carboxylic acid
Quantity
2.44 g
Type
reactant
Smiles
C(C(C)C)C=1C(=C(SC1)C(=O)O)C
Name
Quantity
23.1 mL
Type
reactant
Smiles
C[Li]
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
2.3 mL
Type
reactant
Smiles
C[Li]
Step Three
Name
Quantity
400 mL
Type
reactant
Smiles
[NH4+].[Cl-]

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added
ADDITION
Type
ADDITION
Details
is poured into vigorously stirred 1 N
CUSTOM
Type
CUSTOM
Details
The organic phase is separated
EXTRACTION
Type
EXTRACTION
Details
the aq. phase is extracted again with diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts are dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C(C)C)C=1C(=C(SC1)C(C)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.34 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.